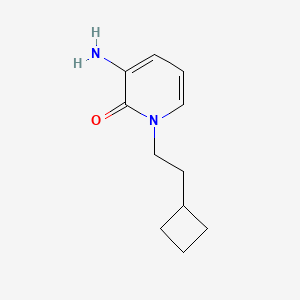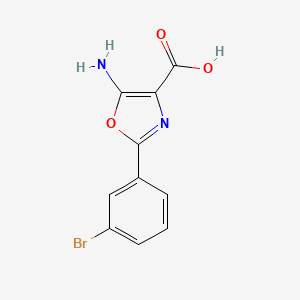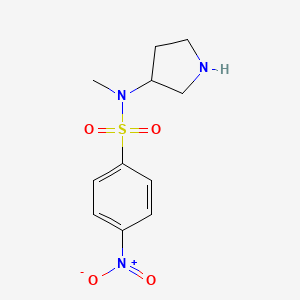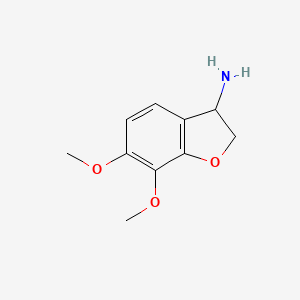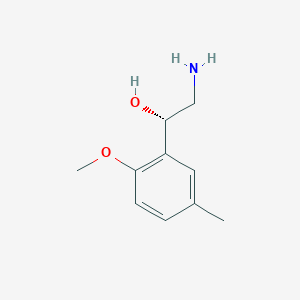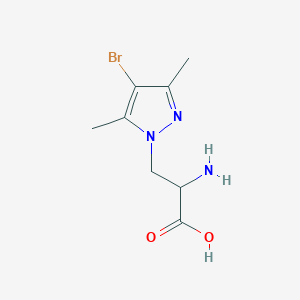
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyano group, a fluoro substituent, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Introduction of the fluoro substituent.
Cyanation: Introduction of the cyano group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-cyano-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H7FN2O2S |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-cyano-3-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-14(12,13)7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 |
Clé InChI |
AJWZCACEQQTNTQ-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(C=C1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)
![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)

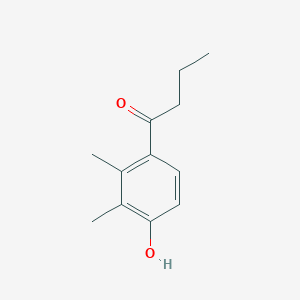
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
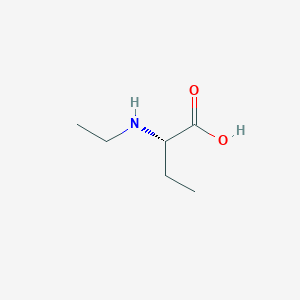
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
